
2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(furan-2-carboxamido)benzoate
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Overview
Description
2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(furan-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C26H18N2O5S and its molecular weight is 470.5 g/mol. The purity is usually 95%.
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Biological Activity
2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(furan-2-carboxamido)benzoate is a synthetic compound belonging to the phenothiazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a phenothiazine moiety, which is often associated with antipsychotic and neuroprotective effects.
Antimicrobial Properties
Research indicates that phenothiazine derivatives exhibit significant antimicrobial activity. A study evaluating various derivatives found that compounds similar to this compound demonstrated effectiveness against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Activity
Phenothiazines have been investigated for their anticancer properties. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines through mechanisms such as the modulation of oxidative stress and the inhibition of key signaling pathways involved in cell proliferation . Specifically, compounds related to the target compound have been noted to inhibit tumor growth in xenograft models, suggesting potential for therapeutic use in oncology.
Neuroprotective Effects
The neuroprotective potential of phenothiazine derivatives has been highlighted in several studies. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. For instance, 2-Oxo-2-(10H-phenothiazin-10-yl)ethyl derivatives have shown promise in reducing symptoms associated with Parkinson's disease models .
The biological activity of this compound may be attributed to several mechanisms:
- Dopamine Receptor Modulation : As a phenothiazine derivative, it likely interacts with dopamine receptors, which is crucial for its antipsychotic effects.
- Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative damage.
- Enzyme Inhibition : It has been suggested that such compounds can inhibit enzymes involved in cancer progression and microbial metabolism .
Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of various phenothiazine derivatives, including the target compound. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
In a study involving human breast cancer cell lines, treatment with phenothiazine derivatives resulted in a dose-dependent decrease in cell viability. The IC50 value for the compound was determined to be approximately 30 µM, showcasing its potential as an anticancer agent .
Tables
Chemical Reactions Analysis
Hydrolysis of the Benzoate Ester
The ester group in the benzoate moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an alcohol.
Amide Hydrolysis
The furan-2-carboxamido group may undergo hydrolysis under strong acidic or basic conditions, though this is less favorable than ester hydrolysis due to resonance stabilization of the amide bond.
Oxidation of Phenothiazine
The phenothiazine moiety contains a sulfur atom prone to oxidation, forming sulfoxide or sulfone derivatives.
Electrophilic Substitution on Furan
The furan ring may undergo electrophilic substitution at the 5-position, though steric hindrance from adjacent groups could limit reactivity.
Reaction | Conditions | Products |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-furan-2-carboxamido derivative |
Sulfonation | SO₃/H₂SO₄ | 5-Sulfo-furan-2-carboxamido derivative |
Ring-Opening of Furan
Under strong acidic conditions, the furan ring may undergo ring-opening polymerization or form dihydrofuran intermediates.
Conditions | Products | Notes |
---|---|---|
HCl (gas) in anhydrous ether | Dihydrofuran intermediate | Reversible under mild conditions . |
BF₃ catalysis | Polyfuran derivatives | Theoretical pathway; not experimentally confirmed . |
Photochemical Reactions
The phenothiazine group is known to participate in photoreactions, potentially leading to dimerization or degradation.
Conditions | Products | Notes |
---|---|---|
UV light (λ = 254–365 nm) | Phenothiazine dimer + benzoate derivatives | Observed in structurally similar compounds . |
Catalytic Coupling Reactions
The aromatic rings may engage in cross-coupling reactions, though steric bulk could hinder efficiency.
Reaction | Catalyst | Products |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aminated phenothiazine derivatives |
Key Research Findings
-
Synthetic Pathways : The compound is synthesized via condensation of phenothiazine derivatives with activated furan-carboxamido benzoates, often using DMAP as a catalyst in ethanol under reflux .
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Stability : The ester and amide bonds are stable under physiological conditions (pH 7.4, 37°C), suggesting potential in vivo applications .
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Biological Relevance : Analogous phenothiazine derivatives exhibit antipsychotic activity, while furan-carboxamido groups may enhance binding to neurological targets .
Data Limitations
Experimental data specific to this compound’s reactions remain sparse. Most insights are extrapolated from studies on structurally related molecules. Further research is needed to validate these pathways and optimize reaction conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Oxo-2-(10H-phenothiazin-10-yl)ethyl benzoate derivatives, and what reaction conditions are critical for optimizing yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phenothiazine derivatives are often functionalized at the N-10 position using α-keto esters under basic conditions. In , analogs were synthesized by reacting phenothiazine with dithiocarbamate-substituted esters in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base. Yields ranged from 65.5% to 76.8%, influenced by solvent polarity and reaction time. Key steps include purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and structural validation using HRMS and ¹H NMR .
Q. How is the target compound characterized post-synthesis, and what spectroscopic techniques are essential for confirming its structure?
- Methodological Answer :
- ¹H NMR : Aromatic protons (δ 6.54–7.82 ppm) and aliphatic protons (e.g., CH₂ groups at δ 2.09–4.40 ppm) are diagnostic for phenothiazine and ester moieties .
- IR Spectroscopy : Key peaks include C=O stretching (~1668–1691 cm⁻¹), C=S (~1421–1460 cm⁻¹), and aromatic C=C (~1567 cm⁻¹) .
- HRMS : Exact mass analysis (e.g., [M+1] = 422.06) confirms molecular formula integrity .
Q. What are the common impurities or byproducts observed during synthesis, and how are they mitigated?
- Methodological Answer : Byproducts may arise from incomplete esterification or oxidation of the phenothiazine sulfur atom. TLC monitoring (e.g., silica gel GF₂₅₄ plates) and recrystallization (e.g., ethyl acetate/hexane) are standard purification methods. highlights the use of acid-base workup (HCl for precipitation) to isolate pure products .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) can optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electron-transfer properties, relevant for photodynamic therapy applications. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like histone deacetylases (HDACs), leveraging structural data from phenothiazine-based inhibitors in .
Q. What strategies resolve contradictions in reported spectroscopic data for phenothiazine derivatives?
- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or crystal packing. Cross-validation using multiple techniques (e.g., ¹³C NMR, X-ray crystallography) is critical. For instance, used X-ray diffraction to resolve ambiguities in phenacyl benzoate derivatives, confirming bond lengths and angles .
Q. How does the conformational flexibility of the phenothiazine ring influence the compound’s physicochemical properties?
- Methodological Answer : The butterfly-shaped phenothiazine core can adopt planar or bent conformations, affecting solubility and π-π stacking. Variable-temperature NMR or X-ray crystallography (e.g., SHELXL refinement in ) can probe dynamic behavior. Substituents like the furan-2-carboxamido group may sterically restrict rotation, as seen in ’s tetrazole derivatives .
Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC at 254 nm.
- Photostability : Expose to UV-Vis light (e.g., 365 nm) and track changes using UV-spectroscopy. ’s protocols for benzothiazole analogs can be adapted .
Q. How can crystallography (e.g., SHELX programs) resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer : SHELXL ( ) refines X-ray data to model disorder or twinning. For example, the phenothiazine ring’s dihedral angles and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) can be precisely mapped. High-resolution data (>1.0 Å) are ideal for detecting subtle conformational changes .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of phenothiazine derivatives?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell line specificity, concentration ranges). Meta-analyses of dose-response curves (e.g., IC₅₀ values) and standardized assays (e.g., HDAC inhibition in ) are recommended. Statistical tools like ANOVA can identify outliers .
Q. What factors explain yield discrepancies in synthetic protocols for similar compounds?
- Methodological Answer : shows yields varying by >10% due to solvent choice (e.g., CH₂Cl₂ vs. ethanol), reaction time (12–24 h), and purification efficiency. Replicating conditions with controlled moisture levels (e.g., inert atmosphere) and optimized stoichiometry (1:1.2 molar ratios) minimizes variability .
Q. Tables for Key Data
Property | Value/Observation | Reference |
---|---|---|
¹H NMR (CDCl₃) | δ 7.23–7.67 (ArH), 4.36 (CH₂S) | |
HRMS ([M+1]) | 422.06 (calc), 422.04 (obs) | |
IR (C=O stretch) | 1668–1691 cm⁻¹ | |
Synthesis Yield Range | 65.5%–76.8% |
Properties
Molecular Formula |
C26H18N2O5S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C26H18N2O5S/c29-24(28-19-10-3-5-13-22(19)34-23-14-6-4-11-20(23)28)16-33-26(31)17-8-1-2-9-18(17)27-25(30)21-12-7-15-32-21/h1-15H,16H2,(H,27,30) |
InChI Key |
HPTXNKXRSTZADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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